molecular formula C16H17N5 B2806742 1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 955306-15-7

1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2806742
CAS No.: 955306-15-7
M. Wt: 279.347
InChI Key: CZFVKSUYOQLQAI-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its potential biological activities. The presence of the 2-methylphenyl and pyrrolidin-1-yl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the 2-Methylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable 2-methylphenyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the Pyrrolidin-1-yl Group: This can be accomplished through a nucleophilic substitution reaction where pyrrolidine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(2-methylphenyl)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(2-methylphenyl)-4-(azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of the 2-methylphenyl and pyrrolidin-1-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5C_{13}H_{15}N_5, and its structure features a pyrazolo[3,4-d]pyrimidine core with a 2-methylphenyl group and a pyrrolidine moiety. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been demonstrated to target specific kinases involved in cancer progression.
  • Antiviral Properties : Pyrazolo[3,4-d]pyrimidines have been explored for their ability to inhibit viral replication. They may act by interfering with viral enzymes or host cellular pathways essential for viral life cycles.
  • Enzyme Inhibition : These compounds often serve as inhibitors for various enzymes, including kinases and phosphodiesterases. This inhibition can lead to modulation of signaling pathways relevant in diseases such as cancer and neurodegenerative disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Kinase Inhibition : The compound may bind to ATP-binding sites on kinases, preventing phosphorylation processes critical for cell cycle progression and survival in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction or caspase activation has been observed in studies involving similar compounds.

Case Studies

Several studies have highlighted the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Anticancer Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway .
  • Antiviral Activity : Research indicated that certain pyrazolo[3,4-d]pyrimidine derivatives effectively inhibited the replication of dengue virus in vitro. The compounds acted by targeting viral polymerases essential for RNA synthesis .

Data Table: Biological Activities of this compound

Activity TypeModel/SystemEffect ObservedReference
AnticancerMCF-7 Cell LineIC50 < 10 µM
AntiviralDengue VirusInhibition of viral replication
Enzyme InhibitionVarious KinasesSelective inhibition observed

Properties

IUPAC Name

1-(2-methylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12-6-2-3-7-14(12)21-16-13(10-19-21)15(17-11-18-16)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFVKSUYOQLQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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